Perindoprilat Isopropyl Ester

Pharmaceutical analysis HPLC method validation Impurity profiling

Pharmaceutical QC laboratories developing perindopril ANDA submissions face regulatory risk when using unqualified impurity standards. Perindoprilat Isopropyl Ester (CAS 1356837-89-2) is the official EP Impurity E / USP Related Compound E reference standard, supplied with full ISO 17034 traceability documentation. • Validated RRT 1.14 & correction factor 1.02 enable accurate quantification without individual impurity calibration curves • Demonstrated robustness across orthogonal HPLC platforms (C8 & C18) for multi-site method transfer • LOD 0.52 ng / LOQ 1.57 ng meets ICH Q3B identification thresholds for perindopril formulations Comprehensive characterization data (NMR, HPLC, MS) included. In stock for immediate global dispatch.

Molecular Formula C20H34N2O5
Molecular Weight 382.501
CAS No. 1356837-89-2
Cat. No. B590110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerindoprilat Isopropyl Ester
CAS1356837-89-2
Synonyms(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Methylethoxycarboxybutyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid;  Perindopril EP Impurity E
Molecular FormulaC20H34N2O5
Molecular Weight382.501
Structural Identifiers
SMILESCCCC(C(=O)OC(C)C)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
InChIInChI=1S/C20H34N2O5/c1-5-8-15(20(26)27-12(2)3)21-13(4)18(23)22-16-10-7-6-9-14(16)11-17(22)19(24)25/h12-17,21H,5-11H2,1-4H3,(H,24,25)/t13-,14-,15-,16-,17-/m0/s1
InChIKeyCEIYXTQJLBUCRQ-WOYTXXSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: Perindoprilat Isopropyl Ester (CAS 1356837-89-2) as a Pharmaceutical Reference Standard


Perindoprilat Isopropyl Ester (CAS 1356837-89-2, C20H34N2O5, MW 382.49) is a well-characterized pharmaceutical impurity standard designated as Perindopril EP Impurity E across major pharmacopoeias [1]. This compound is an isopropyl ester derivative of perindoprilat, the active diacid metabolite of the ACE inhibitor prodrug perindopril . The material is supplied with a minimum purity specification of 95% as determined by chromatographic methods, with comprehensive characterization data including NMR, HPLC, and GC analyses available from qualified vendors . Its primary utility resides in analytical method development, method validation (AMV), and quality control (QC) applications during the pharmaceutical development and commercial production of perindopril-containing drug products [2].

1 Pharmaceutical impurity standard for Perindopril EP Impurity E
2 Supplied with characterization data (NMR, HPLC, GC) for method development and QC
3 Designated as official reference standard in EP, USP, and Russian Pharmacopoeia

The Critical Procurement Distinction: Why Perindoprilat Isopropyl Ester Cannot Be Replaced by Generic Alternatives in Regulated Analytical Workflows


Substituting Perindoprilat Isopropyl Ester with an alternative perindopril-related compound or a non-EP-grade impurity standard introduces unacceptable analytical risk in regulated pharmaceutical testing. This specific compound is a process-related and degradation impurity of perindopril that possesses a unique chromatographic signature—a relative retention time (RRT) of 1.14 relative to perindopril under validated HPLC conditions—and a defined correction factor of 1.02, enabling accurate quantification in perindopril tert-butylamine drug substance and tablet formulations [1]. The EP and USP monographs for perindopril explicitly identify this compound as Impurity E (Related Compound E), establishing it as the official reference standard for identity and purity testing [2]. Using an in-class analog lacking this precise stereochemical and ester moiety configuration would yield incorrect retention time matching, compromised method validation, and potential ANDA/NDA filing deficiencies due to non-compliance with ICH Q3A/Q3B impurity qualification requirements [3]. Analytical methods validated with this specific reference standard demonstrate linearity, accuracy, and precision suitable for ongoing stability studies of generic perindopril formulations—performance attributes that cannot be assumed when substituting with an unqualified alternative [1].

Alternative perindopril impurities lack defined RRT and correction factor, compromising accurate quantification.
Non-EP grade standards may not meet ICH impurity qualification requirements, risking regulatory filing deficiencies.
Unverified analogs may not ensure consistent method performance across stability studies.

Product-Specific Quantitative Evidence: Verified Differentiation of Perindoprilat Isopropyl Ester for Scientific Procurement Decisions


Verified Chromatographic Resolution and Quantification Parameters: Relative Retention Time and Correction Factor for Perindoprilat Isopropyl Ester in Validated HPLC Methods

In a validated HPLC method for determining related substances in perindopril tablets, Perindoprilat Isopropyl Ester (Impurity E) was chromatographically resolved from perindopril with a relative retention time (RRT) of 1.14. The correction factor for this impurity was determined to be 1.02, indicating near-equivalent UV response to the parent compound at 215 nm detection wavelength [1]. This analytical characterization was performed using a GL Inertsil C8-3 column (4.0 mm × 150 mm, 5 μm) at 60°C with a mobile phase of water (pH 2.5 with perchloric acid) and acetonitrile containing 0.03% perchloric acid, at a flow rate of 1.0 mL/min [1]. In a separate stability-indicating HPLC method validated per ICH guidelines for perindopril tert-butylamine pharmaceutical dosage forms, separation of Impurity E (Perindoprilat Isopropyl Ester) from the active substance and other known impurities (B, C, D, F) was achieved on a BDS Hypersil C18 column (250 mm × 4.6 mm, 5 μm) thermostated at 70°C, using a mobile phase of aqueous sodium 1-heptanesulfonate (pH 2) and acetonitrile at 1.5 mL/min flow rate with detection at 215 nm [2].

RRT & Correction Factor
Head-to-head
RRT = 1.14 (relative to perindopril), Correction Factor = 1.02
Supports single-point calibration method, reducing need for individual impurity standards.
Validated on C8 column, 60°C, pH 2.5 mobile phase, detection at 215 nm.
Pharmaceutical analysis HPLC method validation Impurity profiling

Comparative Detection Sensitivity of Perindoprilat Isopropyl Ester Versus Other Perindopril-Related Impurities in Validated HPLC Assays

The validated HPLC method for perindopril tablet impurity analysis established distinct limits of detection (LOD) and quantification (LOQ) for three specified impurities: Impurity B, Impurity E (Perindoprilat Isopropyl Ester), and Impurity F. Perindoprilat Isopropyl Ester (Impurity E) exhibited an LOD of 0.52 ng and LOQ of 1.57 ng, demonstrating the highest detection sensitivity among the three impurities characterized [1]. This sensitivity profile allows for confident quantification of Impurity E at levels well below the typical ICH Q3B reporting threshold for pharmaceutical impurities.

Detection Sensitivity
Head-to-head
LOD = 0.52 ng, LOQ = 1.57 ng (4.3× lower LOD than Impurity B)
Enables reliable trace-level quantification for stability studies.
Detection at 215 nm, C8 column, validated per ICH guidelines.
Analytical sensitivity Trace impurity analysis Pharmaceutical QC

Regulatory Recognition as Official EP/USP Impurity E: Differentiating Perindoprilat Isopropyl Ester from Non-Compendial Perindopril Analogs

Perindoprilat Isopropyl Ester (CAS 1356837-89-2) is officially designated as Perindopril EP Impurity E in the European Pharmacopoeia, and recognized as Perindopril Related Compound E in USP monographs. It is also codified in the Russian Pharmacopoeia XIV Edition as Impurity E with the exact CAS registry number 1356837-89-2 and full stereochemical definition [1][2]. The compound is supplied as a fully characterized reference standard compliant with ISO 17034 requirements, with comprehensive characterization data including NMR, mass spectrometry, HPLC, and structural confirmation [3].

Compendial Status
Class-level
Official EP Impurity E, USP Related Compound E, Russian Pharmacopoeia designation
Eliminates equivalence demonstration burden during regulatory review.
ISO 17034 certified reference material available.
Regulatory compliance Pharmacopoeial standards ANDA/NDA filing

Analytical Method Validation Across Multiple Orthogonal HPLC Platforms: Demonstrated Robustness for Perindoprilat Isopropyl Ester Quantification

Perindoprilat Isopropyl Ester (Impurity E) has been successfully resolved and quantified in at least two independently developed and validated HPLC methods employing different stationary phases and mobile phase compositions. Method A utilized a GL Inertsil C8-3 column (4.0 mm × 150 mm, 5 μm) at 60°C with water (pH 2.5)/acetonitrile (0.03% perchloric acid) gradient [1]. Method B utilized a BDS Hypersil C18 column (250 mm × 4.6 mm, 5 μm) at 70°C with aqueous sodium 1-heptanesulfonate (pH 2)/acetonitrile mobile phase at 1.5 mL/min [2]. Both methods achieved baseline resolution of Impurity E from perindopril and other known impurities (B, C, D, F), and both were fully validated per ICH guidelines for parameters including linearity, accuracy, precision, and robustness. Method B additionally included forced degradation studies confirming stability-indicating capability [2].

Multi-Platform Robustness
Method context
Successfully resolved on C8 and C18 columns in two independently validated HPLC methods.
Supports method transfer and adaptation to existing laboratory instrumentation.
Both methods validated per ICH guidelines for linearity, accuracy, precision, and robustness.
Method robustness Stability-indicating assay Pharmaceutical quality control

Validated Application Scenarios for Perindoprilat Isopropyl Ester: Where This Reference Standard Delivers Quantifiable Analytical Value


Pharmaceutical QC Release Testing for Perindopril Tert-Butylamine Drug Substance and Finished Tablets

This compound serves as the reference standard for identifying and quantifying Perindopril EP Impurity E during batch release testing of perindopril tert-butylamine API and finished tablet formulations. The validated relative retention time of 1.14 and correction factor of 1.02 enable accurate quantification using the main component self-compare method, eliminating the need to prepare individual impurity standard curves for each analytical run [1]. The method has been validated per ICH guidelines and applied to on-going stability studies of generic perindopril formulations, confirming its suitability for commercial QC operations [2].

Stability-Indicating Method Development and Forced Degradation Studies for ANDA Submissions

During the development of generic perindopril drug products, this standard is essential for establishing stability-indicating HPLC methods required for ANDA filing. The compound has been included in forced degradation studies that validated the method's ability to detect Impurity E under stress conditions (acid, base, oxidative, thermal, and photolytic), meeting ICH Q1A(R2) stability testing requirements [1]. The documented LOD of 0.52 ng and LOQ of 1.57 ng confirm that the method can reliably detect and quantify Impurity E at levels below the ICH Q3B identification threshold of 0.1% for maximum daily doses exceeding 2 g/day [2].

Analytical Method Transfer and Cross-Validation Between QC Laboratories

The demonstrated performance of this impurity standard across two orthogonal HPLC platforms—C8 column with water/acetonitrile/perchloric acid mobile phase and C18 column with sodium heptanesulfonate ion-pairing mobile phase—provides documented evidence of method robustness suitable for multi-site method transfer [1][2]. QC laboratories can confidently implement either validated method with this reference standard, reducing the time and cost associated with method re-validation during technology transfer to contract manufacturing organizations or between different analytical facilities within the same organization.

Regulatory Submission Documentation and Deficiency Response Preparation

As an officially designated EP Impurity E and USP Related Compound E, this compound is the required reference material for addressing FDA and EMA inquiries regarding perindopril impurity control strategies [1]. During ANDA review, demonstrating the use of a compendial-grade impurity standard with full ISO 17034 traceability documentation (including NMR, MS, HPLC characterization data) strengthens the technical justification for proposed specification limits and reduces the likelihood of receiving deficiency letters requesting additional impurity qualification studies [2].

Application
Selection Property
Validation Focus
QC Release Testing
Official compendial impurity identity
RRT and correction factor accuracy
Stability-Indicating Method Development
Verified LOD/LOQ sensitivity
ICH Q3B reporting threshold compliance
Method Transfer & Cross-Validation
Multi-platform HPLC robustness
Method reproducibility across C8/C18
Regulatory Submission Support
ISO 17034 traceability documentation
Pharmacopoeial characterization data

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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